Carbobenzoxy-L-asparagine
Overview
Description
Carbobenzoxy-L-asparagine, also known as Nalpha-Carbobenzoxy-L-asparagine, is a compound used in various applications . It is an alpha-amino acid found in animal proteins and is used in the biosynthesis of proteins .
Synthesis Analysis
The synthesis of Carbobenzoxy-L-asparagine involves various processes. For instance, one study mentions the use of L-asparaginase for the conversion of L-asparagine to L-aspartic acid and ammonia . Another study discusses the use of sequential design for enhanced L-asparaginase synthesis from Ganoderma australe GPC191 .Molecular Structure Analysis
The molecular structure of Carbobenzoxy-L-asparagine is represented by the chemical formula C12H14N2O5 . More detailed information about its molecular structure can be found in databases like MassBank .Chemical Reactions Analysis
Carbobenzoxy-L-asparagine is involved in various chemical reactions. For example, L-asparaginase, an amidohydrolase enzyme, catalyzes the conversion of L-asparagine to L-aspartic acid and ammonia . Another study mentions the slow rate of hydrolysis of N-carbobenzoxy-L-asparagine .Physical And Chemical Properties Analysis
Carbobenzoxy-L-asparagine has a white, crystalline appearance under standard conditions. Its density corresponds to 1.543 grams per cubic centimeter. The chemical formula of asparagine is C4H8N2O3, and this compound has a molar mass of 132.119 grams per mole .Scientific Research Applications
Treatment of Acute Lymphoblastic Leukemia (ALL)
- Summary of Application : L-asparaginase catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Due to its ability to inhibit protein biosynthesis in lymphoblasts, L-asparaginase is used to treat acute lymphoblastic leukemia (ALL) .
- Methods of Application : The enzyme is administered as an anticancer drug .
- Results or Outcomes : The treatment has shown an excellent therapeutic response to asparagine-auxotrophic cancers such as ALL .
Reduction of Acrylamide in Food
- Summary of Application : L-asparaginase is used in the food industry to reduce the formation of acrylamide, a carcinogenic compound . Acrylamide forms when starch-rich foods are cooked at temperatures above 100 °C .
- Methods of Application : The enzyme is applied during the cooking process to break down asparagine, which is a precursor to acrylamide .
- Results or Outcomes : The application of L-asparaginase has been effective in reducing the levels of acrylamide in cooked foods .
Production of Recombinant Proteins
- Summary of Application : L-asparaginase is used as a vital tool for the production of recombinant proteins .
- Methods of Application : The enzyme is used in the production process to facilitate the formation of recombinant proteins .
- Results or Outcomes : The use of L-asparaginase has enhanced the production of recombinant proteins .
Safety And Hazards
When handling Carbobenzoxy-L-asparagine, it is recommended to do so in a well-ventilated place and to wear suitable protective equipment. It is also advised to prevent the dispersion of dust and to wash hands and face thoroughly after handling . In case of accidental release, personal precautions and protective equipment should be used .
properties
IUPAC Name |
(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCKRCGERFLLHP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883824 | |
Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbobenzoxy-L-asparagine | |
CAS RN |
2304-96-3 | |
Record name | N2-[(Phenylmethoxy)carbonyl]-L-asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbobenzoxy-L-asparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(phenylmethoxy)carbonyl]-L-asparagine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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